molecular formula C10H11ClN2 B1390862 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride CAS No. 200137-81-1

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

Cat. No. B1390862
M. Wt: 194.66 g/mol
InChI Key: NPCOFDGYVBVRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is a chemical compound that is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride and its analogs has been a topic of interest in medicinal chemistry. The heterocyclic scaffold of tetrahydroisoquinolines (THIQ) has garnered attention due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . Commonly used synthetic strategies for constructing the core scaffold have also been discussed .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride is represented by the linear formula C10H11ClN2 . The InChI code for this compound is 1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride include a molecular weight of 194.66 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

1. Medicinal Chemistry

1,2,3,4-tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .

2. Antibacterial Property

A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains . The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .

3. Preparation of Antiproliferative Tubulin Inhibitors

1,2,3,4-Tetrahydroisoquinoline is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .

4. Pharmaceutical Intermediate

7-Bromo-1,2,3,4-tetrahydroisoquinoline, a derivative of THIQ, is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of pharmaceuticals. They are often used in various stages of drug manufacturing.

5. Neurodegenerative Disorders

THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . These compounds have been found to be effective in the treatment of diseases like Parkinson’s and Alzheimer’s .

6. Infective Pathogens

THIQ based compounds also show biological activities against various infective pathogens . These compounds can be used in the development of new drugs for the treatment of various infections .

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-2,5,12H,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCOFDGYVBVRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655213
Record name 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile hydrochloride

CAS RN

200137-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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